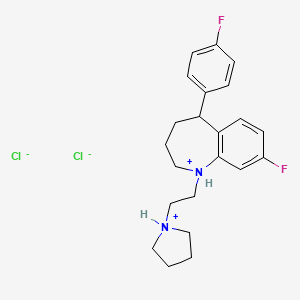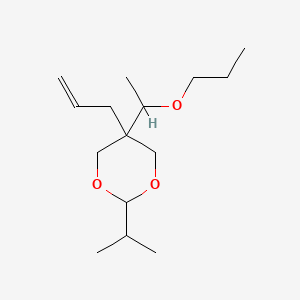
Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime is a chemical compound with the molecular formula C8H8O2. It is a derivative of benzeneacetaldehyde and is known for its unique structural features, including a hydroxyl group and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime typically involves the reaction of 4-hydroxybenzeneacetaldehyde with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include steps for the removal of by-products and impurities to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime has found applications in various scientific fields:
Chemistry: It is used as an analytical reagent for the spectrophotometric determination of cobalt.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.
Mecanismo De Acción
4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime is similar to other benzene derivatives with hydroxyl and oxime groups, such as 4-hydroxybenzaldehyde and benzeneacetaldehyde. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications that other compounds may not fulfill.
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde
Benzeneacetaldehyde
4-Hydroxybenzeneacetaldehyde
Benzeneacetaldehyde oxime
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
22288-50-2 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-hydroxyimino-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-5,10,12H |
Clave InChI |
QIMBQAFHVVTXTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15346093.png)










![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)

![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
